molecular formula C21H28N2O4S B2975904 N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide CAS No. 1797690-27-7

N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide

Cat. No. B2975904
CAS RN: 1797690-27-7
M. Wt: 404.53
InChI Key: HQMMBFHDUZVHBL-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, in cancer research, it has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In Alzheimer's disease research, it has been found to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and reduce MMP activity. In Alzheimer's disease research, it has been found to reduce amyloid-beta peptide accumulation and improve cognitive function. In diabetes research, it has been found to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown promising results in various scientific studies and has potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to conduct preclinical and clinical studies to determine its safety and efficacy in humans. Additionally, researchers can explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide involves the reaction between 3-(4-methoxybenzenesulfonyl)azetidine-1-carboxylic acid and 1-aminoadamantane in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous solvents such as dichloromethane or dimethylformamide, and the resulting product is purified through column chromatography or recrystallization.

Scientific Research Applications

N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, it has been found to reduce the accumulation of amyloid-beta peptides and improve cognitive function. In diabetes research, it has been found to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

N-(1-adamantyl)-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-27-17-2-4-18(5-3-17)28(25,26)19-12-23(13-19)20(24)22-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16,19H,6-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMMBFHDUZVHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide

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